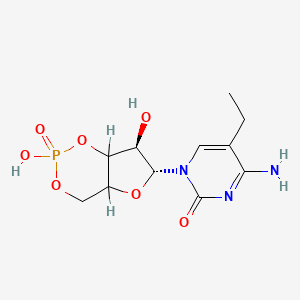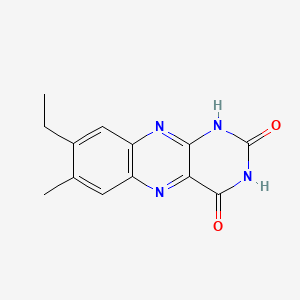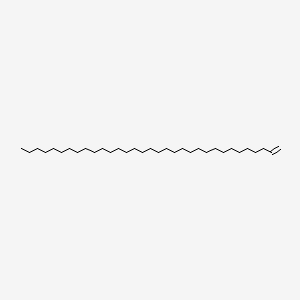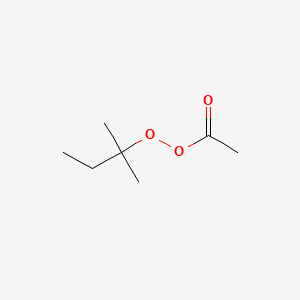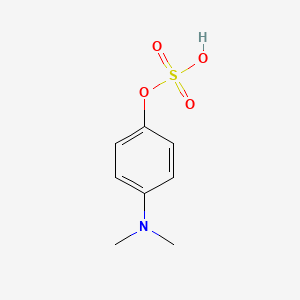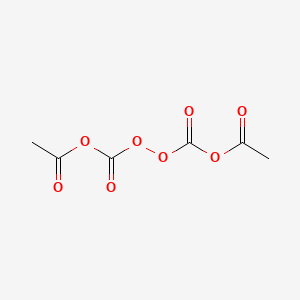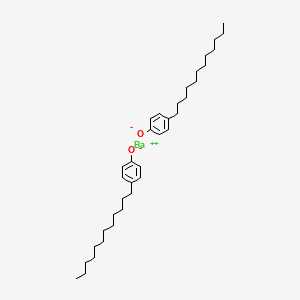
Barium 4-dodecylphenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium 4-dodecylphenolate is an inorganic compound with the molecular formula C18H30O.1/2Ba. It is identified by the CAS number 93922-04-4 and the EC number 300-141-0 . This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Barium 4-dodecylphenolate can be synthesized through the reaction of barium hydroxide with 4-dodecylphenol. The reaction typically occurs in an organic solvent, such as toluene or xylene, under reflux conditions. The reaction can be represented as follows:
Ba(OH)2+2C18H30O→Ba(C18H30O)2+2H2O
The product is then purified through recrystallization or other suitable purification methods .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reactants and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Barium 4-dodecylphenolate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The phenolic hydrogen can be substituted with various electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Alkylated or acylated phenols.
Wissenschaftliche Forschungsanwendungen
Barium 4-dodecylphenolate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent.
Industry: It is used as an additive in lubricants and as a stabilizer in plastics.
Wirkmechanismus
The mechanism of action of barium 4-dodecylphenolate involves its interaction with cellular membranes and enzymes. The phenolic group can interact with proteins and enzymes, altering their activity. The barium ion can also interact with cellular components, affecting various biochemical pathways. These interactions contribute to the compound’s antimicrobial and anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
- Barium 4-tert-butylphenolate
- Barium 4-nonylphenolate
- Barium 4-octylphenolate
Comparison: Barium 4-dodecylphenolate is unique due to its longer alkyl chain, which enhances its hydrophobic properties and increases its effectiveness as a surfactant and stabilizer. Compared to similar compounds, it offers better performance in applications requiring high thermal stability and resistance to oxidation .
Eigenschaften
CAS-Nummer |
93922-04-4 |
|---|---|
Molekularformel |
C36H58BaO2 |
Molekulargewicht |
660.2 g/mol |
IUPAC-Name |
barium(2+);4-dodecylphenolate |
InChI |
InChI=1S/2C18H30O.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17;/h2*13-16,19H,2-12H2,1H3;/q;;+2/p-2 |
InChI-Schlüssel |
ALOLCXGUQMXLCJ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


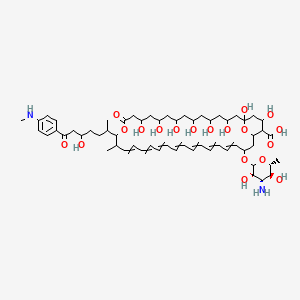
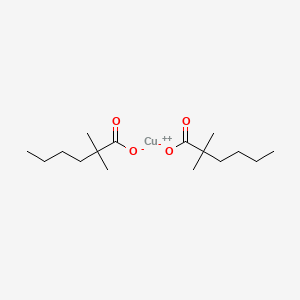
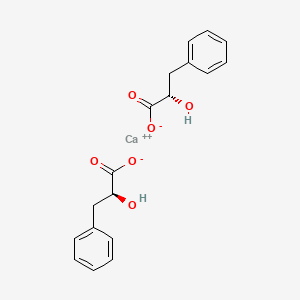
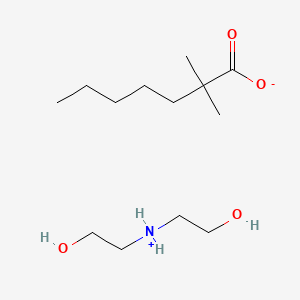
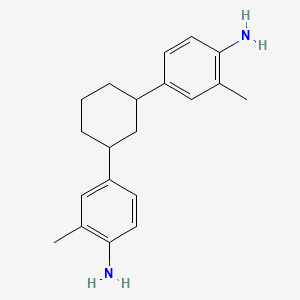
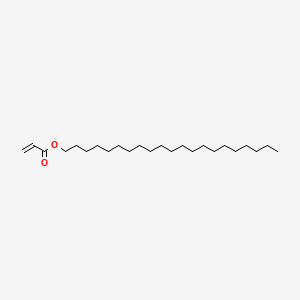
![2-[(4-Aminophenyl)methyl]-6-isopropylaniline](/img/structure/B12659720.png)
